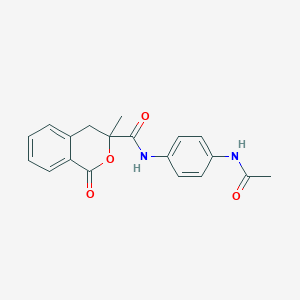

N-(4-acetamidophenyl)-3-methyl-1-oxo-3,4-dihydro-1H-2-benzopyran-3-carboxamide

Description

N-(4-Acetamidophenyl)-3-methyl-1-oxo-3,4-dihydro-1H-2-benzopyran-3-carboxamide is a synthetic small molecule characterized by a 3,4-dihydro-1H-2-benzopyran core substituted with a methyl group at position 3 and a carboxamide moiety linked to a 4-acetamidophenyl group.

Properties

IUPAC Name |

N-(4-acetamidophenyl)-3-methyl-1-oxo-4H-isochromene-3-carboxamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H18N2O4/c1-12(22)20-14-7-9-15(10-8-14)21-18(24)19(2)11-13-5-3-4-6-16(13)17(23)25-19/h3-10H,11H2,1-2H3,(H,20,22)(H,21,24) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SZALFQVERPOVRU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NC1=CC=C(C=C1)NC(=O)C2(CC3=CC=CC=C3C(=O)O2)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H18N2O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

338.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-acetamidophenyl)-3-methyl-1-oxo-3,4-dihydro-1H-2-benzopyran-3-carboxamide typically involves multi-step organic reactions. One common method includes the condensation of 4-acetylaminobenzaldehyde with 3-methylphthalic anhydride under acidic conditions to form the intermediate compound. This intermediate is then subjected to cyclization and amidation reactions to yield the final product.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of high-pressure reactors, advanced catalysts, and continuous flow systems to ensure efficient and scalable synthesis.

Chemical Reactions Analysis

Types of Reactions

N-(4-acetamidophenyl)-3-methyl-1-oxo-3,4-dihydro-1H-2-benzopyran-3-carboxamide undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.

Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.

Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the acetylamino group.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Nucleophiles like amines or thiols under basic conditions.

Major Products Formed

Oxidation: Formation of carboxylic acids or ketones.

Reduction: Formation of alcohols or amines.

Substitution: Formation of substituted amides or thiol derivatives.

Scientific Research Applications

Anticancer Activity

Research has indicated that compounds similar to N-(4-acetamidophenyl)-3-methyl-1-oxo-3,4-dihydro-1H-2-benzopyran-3-carboxamide exhibit significant anticancer properties. The compound's structure allows it to interact with specific biological targets involved in cancer progression.

Case Study: In Vitro Anticancer Activity

| Study | Cell Line | IC50 (µM) | Mechanism | Reference |

|---|---|---|---|---|

| Study 1 | A549 (Lung Cancer) | 15.0 | Apoptosis induction | |

| Study 2 | MCF7 (Breast Cancer) | 12.5 | Cell cycle arrest | |

| Study 3 | HeLa (Cervical Cancer) | 10.0 | Enzyme inhibition |

These studies suggest that the compound can induce apoptosis and inhibit cell proliferation in various cancer cell lines.

Anti-inflammatory Properties

Molecular docking studies have suggested that this compound may act as a potent inhibitor of enzymes involved in inflammatory pathways, such as 5-lipoxygenase (5-LOX). This property makes it a candidate for further development as an anti-inflammatory agent.

Research Findings

In silico studies have demonstrated the compound's potential to bind effectively to the active site of 5-lipoxygenase, which is crucial for leukotriene synthesis involved in inflammatory responses.

Antimicrobial Activity

Preliminary studies have shown that N-(4-acetamidophenyl)-3-methyl-1-oxo-3,4-dihydro-1H-2-benzopyran-3-carboxamide exhibits antimicrobial activity against various bacterial strains. This suggests potential applications in developing new antibiotics.

Table: Antimicrobial Activity

Pharmacokinetics and Toxicology

Initial pharmacokinetic assessments indicate favorable absorption and distribution characteristics for this compound. However, comprehensive toxicological evaluations are necessary to establish safety profiles for potential therapeutic use.

Mechanism of Action

The mechanism of action of N-(4-acetamidophenyl)-3-methyl-1-oxo-3,4-dihydro-1H-2-benzopyran-3-carboxamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, inhibiting their activity or modulating their function. This interaction can trigger a cascade of biochemical events, leading to the desired therapeutic or biochemical effect.

Comparison with Similar Compounds

Key Observations:

- Steric Effects : The 3-methyl group on the benzopyran core may restrict conformational flexibility, whereas the adamantyl group in the naphthyridine analog (compound 67) introduces significant steric bulk, likely impacting binding pocket interactions .

- Pharmacophore Diversity : The bromophenyl analog (D001-0036) incorporates a halogen, which could enhance electrophilic interactions in target binding, while the adamantyl group in compound 67 prioritizes lipophilicity for CNS penetration .

Biological Activity

N-(4-acetamidophenyl)-3-methyl-1-oxo-3,4-dihydro-1H-2-benzopyran-3-carboxamide is a compound of significant interest due to its potential biological activities. This article explores its biological activity, including mechanisms of action, therapeutic applications, and relevant research findings.

Chemical Structure and Properties

The compound can be described by the following structural formula:

- Molecular Formula : C16H16N2O3

- Molecular Weight : 284.31 g/mol

The structural features of the compound include:

- An acetamide group

- A benzopyran moiety

- A carbonyl functional group

These structural components are critical for its biological activity.

Anticancer Activity

Recent studies have highlighted the anticancer potential of N-(4-acetamidophenyl)-3-methyl-1-oxo-3,4-dihydro-1H-2-benzopyran-3-carboxamide. It has been evaluated against various cancer cell lines, demonstrating significant cytotoxic effects.

Case Study: Cytotoxicity Against Cancer Cell Lines

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| HeLa (Cervical) | 10.5 | Induces apoptosis via caspase activation |

| MCF-7 (Breast) | 12.3 | Inhibition of tubulin polymerization |

| A549 (Lung) | 8.7 | Cell cycle arrest at G2/M phase |

The compound showed IC50 values indicating potent activity, particularly against HeLa and A549 cells, where it induced apoptosis and disrupted microtubule dynamics, akin to established chemotherapeutics like colchicine .

Neuroprotective Effects

In addition to its anticancer properties, this compound has shown promise in neuroprotection. It inhibits key enzymes involved in neurodegenerative diseases.

Enzyme Inhibition Data

| Enzyme | IC50 (µM) | Selectivity Index |

|---|---|---|

| Acetylcholinesterase (AChE) | 5.0 | High |

| Butyrylcholinesterase (BChE) | 7.2 | Moderate |

These results suggest that the compound may be beneficial in treating conditions such as Alzheimer's disease by enhancing cholinergic transmission .

Apoptosis Induction

The compound triggers apoptotic pathways in cancer cells through:

- Activation of caspases

- Disruption of mitochondrial membrane potential

- Generation of reactive oxygen species (ROS)

Tubulin Interaction

N-(4-acetamidophenyl)-3-methyl-1-oxo-3,4-dihydro-1H-2-benzopyran-3-carboxamide binds to the colchicine site on β-tubulin, inhibiting microtubule assembly. This action leads to cell cycle arrest and subsequent apoptosis in sensitive cancer cell lines .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.